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Compound of Interest

Compound Name: 5-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B1600150

An In-Depth Technical Guide to 5-Ethyl-2-hydroxybenzaldehyde: Synthesis, Characterization,
and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Ethyl-2-hydroxybenzaldehyde
(also known as 5-ethylsalicylaldehyde), a pivotal chemical intermediate for researchers,
medicinal chemists, and drug development professionals. We will delve into its fundamental
properties, robust synthesis protocols, and its significant potential as a scaffold in the design of
novel therapeutic agents. The narrative emphasizes the causal reasoning behind
methodological choices, ensuring a blend of theoretical knowledge and practical insight.

Molecular Profile and Physicochemical Properties

5-Ethyl-2-hydroxybenzaldehyde is an aromatic organic compound featuring a benzene ring
substituted with hydroxyl, aldehyde, and ethyl groups. This specific arrangement of functional
groups—an ortho-hydroxyaldehyde—makes it a valuable precursor for synthesizing a wide
array of heterocyclic compounds and Schiff bases with significant biological activities.

The core physicochemical properties are summarized below, providing essential data for
experimental design and computational modeling.
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Property Value Source(s)

Molecular Formula CoH1002 [1112][3]

Molecular Weight 150.17 g/mol [11[2][3]

CAS Number 52411-35-5 [11[2][4]
5-ethyl-2-

IUPAC Name [21[4]
hydroxybenzaldehyde
5-Ethylsalicylaldehyde, 4-

Synonyms [3]
Ethyl-2-formylphenol

Boiling Point 238.1 °C (at 760 mmHg)

Density 1.134 g/cm3

Flash Point 97.2°C
Not specified, typically a solid

Appearance

or oil

Spectroscopic Characterization (Predicted)

Accurate characterization is the bedrock of chemical synthesis. While experimental spectra
should always be acquired for confirmation, the expected spectroscopic signatures of 5-Ethyl-
2-hydroxybenzaldehyde can be reliably predicted based on its structure and data from the
parent compound, salicylaldehyde[5][6][7].

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

o A highly deshielded singlet for the aldehyde proton (-CHO), typically found around & 9.8-
10.0 ppm.

o A downfield singlet for the phenolic proton (-OH), often broad, appearing around 6 11.0
ppm due to intramolecular hydrogen bonding with the adjacent carbonyl group.

o Three aromatic protons on the substituted ring, appearing as multiplets or distinct doublets
and doublet of doublets in the & 6.9-7.6 ppm region.
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o A quartet representing the methylene protons (-CHz-) of the ethyl group around & 2.6 ppm.

o Atriplet for the methyl protons (-CHs) of the ethyl group around & 1.2 ppm.

e 13C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:
o The aldehyde carbonyl carbon (~196 ppm).

o Aromatic carbons, with the hydroxyl-bearing carbon (~161 ppm) and aldehyde-bearing
carbon (~120 ppm) being notable.

o Signals for the ethyl group's methylene (~28 ppm) and methyl (~15 ppm) carbons.
o FT-IR Spectroscopy: Infrared spectroscopy will reveal key functional groups:

o Abroad O-H stretching band from the phenolic hydroxyl group, centered around 3000-
3400 cm~1.

o A strong C=0 stretching vibration from the aldehyde carbonyl group, appearing around
1650-1670 cm~1. The frequency is lowered from a typical aldehyde C=0 stretch due to
conjugation with the aromatic ring and intramolecular hydrogen bonding[7].

o Aldehydic C-H stretching, often visible as two weak bands around 2850 cm~* and 2750
cm~[7].

o C=C stretching vibrations from the aromatic ring in the 1450-1600 cm~1 region.

Synthesis of 5-Ethyl-2-hydroxybenzaldehyde

The synthesis of substituted salicylaldehydes relies on the ortho-formylation of phenols, an
electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating and
ortho-, para-directing group. To achieve the desired 2-hydroxy-5-ethyl substitution pattern, the
starting material is 4-ethylphenol. The challenge lies in selectively introducing the formyl (-
CHO) group at the ortho position relative to the hydroxyl group.

Two classical methods are viable: the Reimer-Tiemann reaction and the Duff reaction. The Duff
reaction, particularly its modified versions, offers a robust and often more selective route for
this specific transformation[1][8][9][10].
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Recommended Protocol: Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic
medium. The use of anhydrous trifluoroacetic acid (TFA) as the solvent has been shown to
provide excellent yields and selectivity for the mono-formylation of 4-substituted phenols[9][10].

Causality of Experimental Choices:

o Starting Material: 4-ethylphenol is chosen because the ethyl group at the para-position
directs the incoming electrophile (the formylating agent) to the available ortho-positions.

» Reagent: Hexamethylenetetramine (HMTA) serves as a stable, solid source of anhydrous
formaldehyde, which ultimately forms the electrophilic iminium ion required for the
formylation.

o Solvent/Catalyst: Anhydrous trifluoroacetic acid (TFA) serves a dual role. It protonates HMTA
to initiate the formation of the reactive electrophile and provides a polar, acidic medium to
facilitate the electrophilic aromatic substitution. Its anhydrous nature prevents unwanted side
reactions.

Experimental Workflow:
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‘Workup & Purification

lux Cool & Pour . (‘Acidic Hydrolysis Extract with Organic Solvent) _C Column Cl
(e.g., ag. HC) "\ (eg. EthylAcetate) ) (Silica Gel)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Ethyl-2-hydroxybenzaldehyde via the modified Duff
reaction.

Step-by-Step Methodology:

o Reaction Setup: To a solution of 4-ethylphenol (1.0 eq) in anhydrous trifluoroacetic acid, add
hexamethylenetetramine (1.0-1.2 eq) portion-wise under an inert atmosphere (e.g., Nitrogen
or Argon).

o Reaction Execution: Heat the resulting mixture to reflux. The progress of the reaction should
be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material
is observed.

e Hydrolysis (Workup): After cooling to room temperature, the reaction mixture is carefully
poured into a beaker of ice containing aqueous hydrochloric acid (e.g., 4 M HCI). This step
hydrolyzes the intermediate imine species to the final aldehyde product.
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Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple

times with an organic solvent such as ethyl acetate or dichloromethane.

e Washing & Drying: The combined organic layers are washed with brine, dried over an
anhydrous drying agent (e.g., Na2SOa4 or MgSOa), and filtered.

 Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the

crude product. Final purification is achieved by silica gel column chromatography to afford
pure 5-Ethyl-2-hydroxybenzaldehyde.

Applications in Drug Development & Medicinal
Chemistry

The true value of 5-Ethyl-2-hydroxybenzaldehyde lies in its function as a versatile molecular
scaffold. The ortho-hydroxyaldehyde motif is a privileged structure for generating Schiff bases
(imines) through condensation with primary amines. These Schiff bases and their subsequent
metal complexes are known to exhibit a wide range of biological activities, making them
attractive targets for drug discovery programs[11][12][13].

Anticancer Activity
(e.g., MAPK Pathway Modulation)

Antimicrobial Activity
(e.g., Bacterial/Fungal Inhibition)

5-Ethyl-2-hydroxybenzaldehyde Condensation Reaction Schiff Base Derivative i 0 a
(Scaffold) (+ Primary Amine R-NHz) (Target Molecule) [Biological Screening>

Click to download full resolution via product page

Caption: Logical flow from the 5-Ethyl-2-hydroxybenzaldehyde scaffold to potential
therapeutic applications.

Role as a Precursor to Bioactive Schiff Bases

The reaction of 5-Ethyl-2-hydroxybenzaldehyde with various substituted anilines,
aminothiazoles, or other amine-containing moieties yields a library of Schiff base derivatives.
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The resulting imine (-C=N-) linkage is crucial for the observed biological effects.

Relevant Findings
. ) . from
Biological Activity Target Class . Source(s)
Salicylaldehyde

Analogues

Induction of apoptosis,
disruption of
] Cancer Cell Lines mitochondrial
Anticancer ] [11][13][14]
(MCF-7, A549, etc.) membrane potential,
and modulation of key

signaling pathways.

Inhibition of microbial

Gram-positive & growth, with activity
Antimicrobial Gram-negative often enhanced upon [12][15]
Bacteria, Fungi complexation with
metal ions.

Derivatives exhibit
potential for
o ) scavenging free
Antioxidant Free Radicals _ _ _ [16]
radicals, attributed in
part to the phenolic

hydroxy! group.

Potential Mechanism of Action: Anticancer Activity

For drug development professionals, understanding the mechanism of action is paramount.
Research on Schiff bases derived from structurally similar 2-hydroxybenzaldehydes provides
compelling evidence for their potential anticancer mechanisms. One key pathway implicated is
the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in
cancer and controls cell proliferation, differentiation, and apoptosis[11][14].

Studies have shown that certain salicylaldehyde-derived Schiff bases can:
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 Induce Apoptosis: Trigger programmed cell death in cancer cells, a primary goal of
chemotherapy.

» Disrupt Mitochondrial Function: Cause a loss of mitochondrial membrane potential, a key
event in the intrinsic apoptotic pathway.

» Modulate Gene Expression: Alter the expression of genes within the MAPK pathway,
upregulating pro-apoptotic genes and downregulating pro-survival genes. This suggests a
targeted mechanism that could potentially overcome chemoresistance[11][14].

The ethyl group at the 5-position of the title compound can be leveraged to modulate
lipophilicity and steric interactions within the target binding site, potentially fine-tuning the
potency and selectivity of the resulting drug candidates.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://earsiv.kmu.edu.tr/server/api/core/bitstreams/b0675d1e-e600-4494-936c-7532c74a62b0/content
https://pubmed.ncbi.nlm.nih.gov/40668317/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Hazard Class GHS Statement Pictogram

H302: Harmful if

Acute Toxicity swallowedH332: Harmful if lwialt text
inhaled
Skin Irritation H315: Causes skin irritation leoalt text

L H319: Causes serious eye I,
Eye Irritation o lraalt text
irritation

) o H335: May cause respiratory E,
Respiratory Irritation o lalt text
irritation

) . H360: May damage fertility or L,
Reproductive Toxicity ] lealt text
the unborn child

i H411: Toxic to aquatic life with E,
Aguatic Hazard _ lealt text
long lasting effects

Flammability H227: Combustible liquid No Pictogram

Data sourced from aggregated GHS information.[2][17]

Handling Recommendations:

Work in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile
gloves, and a lab coat.

Avoid inhalation of vapors and direct contact with skin and eyes.

Keep away from heat, sparks, and open flames.

Storage:

» Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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 Recommended storage temperature is often 2-8°C to ensure long-term stability[3].

Conclusion

5-Ethyl-2-hydroxybenzaldehyde is more than a simple chemical; it is a strategic building
block for the synthesis of complex molecules with significant therapeutic potential. Its well-
defined synthesis, characterized by the selective ortho-formylation of 4-ethylphenol, provides a
reliable source of this valuable intermediate. For researchers in drug discovery, its utility as a
scaffold for generating libraries of Schiff bases offers a promising avenue for developing novel
anticancer and antimicrobial agents, particularly through the modulation of critical cellular
pathways like MAPK. A thorough understanding of its properties, synthesis, and potential
applications is essential for unlocking its full potential in the advancement of medicinal
chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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